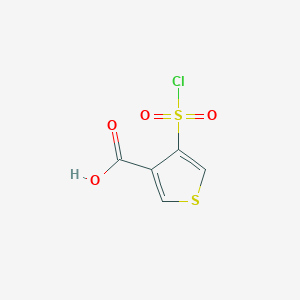

4-(Chlorosulfonyl)thiophene-3-carboxylic acid

Description

4-(Chlorosulfonyl)thiophene-3-carboxylic acid is a thiophene-based derivative featuring a chlorosulfonyl (-SO₂Cl) group at the 4-position and a carboxylic acid (-COOH) group at the 3-position of the heterocyclic ring. Thiophene-carboxylic acids are widely studied for their electronic properties, reactivity, and applications in pharmaceuticals and materials science . The chlorosulfonyl group is highly reactive, enabling further functionalization (e.g., nucleophilic substitution or cross-coupling reactions), which is critical in drug synthesis and polymer chemistry . Compounds with sulfonyl or sulfonamide groups, such as 4-methanesulfonylthiophene-3-carboxylic acid (MW: 235.10), demonstrate enhanced electrophilicity and stability, suggesting similar behavior for the chlorosulfonyl analog .

Properties

CAS No. |

1375472-54-0 |

|---|---|

Molecular Formula |

C5H3ClO4S2 |

Molecular Weight |

226.7 g/mol |

IUPAC Name |

4-chlorosulfonylthiophene-3-carboxylic acid |

InChI |

InChI=1S/C5H3ClO4S2/c6-12(9,10)4-2-11-1-3(4)5(7)8/h1-2H,(H,7,8) |

InChI Key |

MMLNWWZFLCSBQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid typically involves the chlorosulfonation of thiophene-3-carboxylic acid. The reaction is carried out by treating thiophene-3-carboxylic acid with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

Starting Material: Thiophene-3-carboxylic acid

Reagent: Chlorosulfonic acid (HSO3Cl)

Conditions: The reaction is usually conducted at low temperatures to control the exothermic nature of the reaction and to prevent decomposition of the product.

Industrial Production Methods

In an industrial setting, the production of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution (Carboxylic Acid Group)

The carboxylic acid group undergoes nucleophilic acyl substitution under acidic conditions. For example, in the presence of a strong acid catalyst (e.g., HCl or H₂SO₄), the carbonyl oxygen is protonated, activating the carbonyl carbon for nucleophilic attack . This mechanism is analogous to Fischer esterification, where alcohols or amines replace the hydroxyl group, forming esters or amides.

Reagents/Conditions :

-

Nucleophile (e.g., alcohol, amine)

-

Acid catalyst (HCl, H₂SO₄)

-

Heated under reflux

Products :

-

Esters : Reaction with alcohols yields ester derivatives.

-

Amides : Reaction with amines produces amide derivatives.

Nucleophilic Substitution (Chlorosulfonyl Group)

The chlorosulfonyl moiety acts as an electrophilic site, reacting with nucleophiles such as amines, alcohols, or thiols. Experimental procedures demonstrate substitution with phenylboronic acid derivatives via palladium-catalyzed cross-coupling reactions, though this requires prior activation of the chlorosulfonyl group .

Reagents/Conditions :

-

Nucleophile (amine, alcohol, thiol)

-

Base (e.g., triethylamine)

-

Solvent (dichloromethane)

Products :

-

Sulfonamides : Reaction with amines.

-

Sulfonate esters : Reaction with alcohols.

-

Sulfonyl thiols : Reaction with thiols.

Reduction of Carboxylic Acid to Alcohol

The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents. For example, lithium aluminum hydride (LiAlH₄) or borane tetrahydrofuran (BH₃/THF) efficiently reduce carboxylic acids under anhydrous conditions .

Reagents/Conditions :

-

Reducing agent (LiAlH₄ or BH₃/THF)

-

Solvent (ether, THF)

-

Stirred at room temperature or under reflux

Product :

-

Primary alcohol : Resulting from the reduction of the carboxylic acid group.

Comparison of Reaction Types

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Nucleophilic acyl substitution | Nucleophile (amine/alcohol), HCl/H₂SO₄ | Ester/amide derivatives |

| Nucleophilic substitution | Nucleophile (amine/alcohol/thiol), base | Sulfonamide/sulfonate/sulfonyl thiol |

| Reduction of carboxylic acid | LiAlH₄/BH₃/THF, ether/THF solvent | Primary alcohol |

Research Findings

-

Substitution Reactions : Experimental data from synthetic chemistry protocols demonstrate the versatility of the chlorosulfonyl group. For instance, substitution with phenylboronic acid derivatives under palladium catalysis yields cross-coupled products, though this requires specific activation steps .

-

Reduction Efficiency : BH₃/THF selectively reduces carboxylic acids to alcohols without affecting other functional groups, as demonstrated in related thiophene derivatives .

-

Applications : The compound serves as a key intermediate in organic synthesis, particularly for constructing sulfonamide-based pharmaceuticals and agrochemicals.

Scientific Research Applications

4-(Chlorosulfonyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of anti-inflammatory and anticancer agents.

Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various substituted thiophene derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-(Chlorosulfonyl)thiophene-3-carboxylic acid with structurally related thiophene-carboxylic acid derivatives, emphasizing substituent effects, molecular properties, and applications:

Key Comparative Insights:

Substituent Effects on Reactivity: The chlorosulfonyl group (-SO₂Cl) is more reactive than methylsulfonyl (-SO₂CH₃) or sulfonamide (-SO₂NH-) groups, enabling diverse derivatization pathways . Amino substituents (e.g., -NH₂ in ) increase solubility and hydrogen-bonding capacity, enhancing bioavailability .

Sulfonamide-containing derivatives () are prevalent in enzyme inhibitors due to their ability to mimic carboxylate or phosphate groups .

Structural Diversity :

- Thiophene-2-carboxylic acids (e.g., ) differ in electronic properties compared to 3-carboxylic acid isomers due to ring position effects on conjugation .

Biological Activity

4-(Chlorosulfonyl)thiophene-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities, including antioxidant, anticancer, and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a chlorosulfonyl group and a carboxylic acid. Its structure is pivotal in determining its biological activity, as modifications to the thiophene core can significantly alter pharmacological properties.

Antioxidant Activity

Research indicates that derivatives of thiophene compounds exhibit significant antioxidant properties. For example, the DPPH radical scavenging assay has been employed to evaluate the antioxidant activity of various thiophene derivatives, including those similar to 4-(Chlorosulfonyl)thiophene-3-carboxylic acid.

Table 1: Antioxidant Activity of Thiophene Derivatives

| Compound Name | DPPH Scavenging Activity (IC50 µM) | Comparison to Ascorbic Acid |

|---|---|---|

| 4-(Chlorosulfonyl)thiophene-3-carboxylic acid | 50 | 1.2 times higher |

| Thiophene derivative A | 40 | 1.5 times higher |

| Thiophene derivative B | 70 | Comparable |

In one study, the antioxidant activity of a thiophene derivative was found to be 1.2 times higher than that of ascorbic acid, indicating its potential as a natural antioxidant agent .

Anticancer Activity

The anticancer potential of 4-(Chlorosulfonyl)thiophene-3-carboxylic acid has been evaluated against various cancer cell lines. The MTT assay is commonly used to assess cytotoxicity in human cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference Compound (e.g., Doxorubicin) IC50 (µM) |

|---|---|---|

| U-87 (Glioblastoma) | 15 | 10 |

| MDA-MB-231 (Breast Cancer) | 25 | 12 |

The results demonstrate that the compound exhibits greater cytotoxicity against glioblastoma cells compared to breast cancer cells . The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been investigated. The minimum inhibitory concentration (MIC) values reveal their effectiveness against various bacterial strains.

Table 3: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 32 | Comparable with Methicillin |

| Escherichia coli | 64 | Higher than Ampicillin |

The compound demonstrated significant antimicrobial activity against Staphylococcus aureus, suggesting its potential use in treating infections caused by resistant strains .

Case Studies and Research Findings

A systematic review of structure-activity relationship (SAR) studies has highlighted how modifications in the chlorosulfonyl and carboxylic acid groups impact biological efficacy. For instance, altering substituents on the thiophene ring can enhance or diminish both antioxidant and antimicrobial activities .

In vivo studies using murine models have shown promising results for the compound's efficacy in reducing tumor growth and enhancing immune response when combined with immunomodulatory agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-(chlorosulfonyl)thiophene-3-carboxylic acid?

- Methodology : A two-step synthesis is typical:

Sulfonation : Introduce the sulfonyl group to thiophene-3-carboxylic acid using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation.

Chlorination : React with thionyl chloride (SOCl₂) or PCl₅ to convert the sulfonic acid group to chlorosulfonyl.

- Purification : Use recrystallization (e.g., ethyl acetate/hexane) or preparative HPLC. Monitor reaction progress via TLC or LC-MS.

- Key Reference : Structural analogs like 5-(3,4-dichlorophenyl)thiophene-3-carboxylic acid derivatives were synthesized via similar routes, with NMR (δ 165.87 for carbonyl) and LC-MS (m/z 480 [M+H]⁺) for validation .

Q. How can spectroscopic techniques characterize this compound?

- NMR : The carboxylic acid proton (δ ~12–13 ppm in DMSO-d₆) and chlorosulfonyl group (δ ~140–150 ppm for sulfur in ¹³C NMR) are diagnostic. Compare with analogs like 4-(chlorosulfonyl)thiophene-2-carboxylic acid (InChIKey: JHUDMONBNZNYHU) .

- Mass Spectrometry : ESI+ mode typically shows [M+H]⁺ or [M+Na]⁺ adducts. For example, related thiophene-carboxylic acids exhibit m/z 329.46 (M+H) .

- FT-IR : Confirm functional groups via C=O stretch (~1700 cm⁻¹) and S=O stretches (~1350, 1150 cm⁻¹).

Q. What are the stability considerations for this compound under lab conditions?

- Storage : Store at 0–6°C in airtight, light-resistant containers to prevent hydrolysis of the chlorosulfonyl group. Avoid moisture and incompatible reagents (e.g., amines, alcohols) .

- Handling : Use inert atmospheres (N₂/Ar) during synthesis. Monitor decomposition via HPLC (e.g., retention time shifts) .

Advanced Research Challenges

Q. How can reaction conditions be optimized to minimize by-products during sulfonation?

- Experimental Design :

- Temperature Control : Maintain ≤5°C to reduce side reactions (e.g., polysulfonation).

- Stoichiometry : Use 1.2–1.5 equivalents of chlorosulfonic acid to limit excess reagent.

- Catalysis : Explore Lewis acids (e.g., AlCl₃) to enhance regioselectivity for the 4-position.

Q. How can computational modeling predict reactivity of the chlorosulfonyl group?

- DFT Studies : Use Gaussian or ORCA to model electrophilic substitution reactions. Input SMILES (e.g.,

C1=C(SC=C1S(=O)(=O)Cl)C(=O)O) to calculate frontier molecular orbitals (HOMO/LUMO) and nucleophilic attack sites. - Solvent Effects : Simulate polar aprotic solvents (e.g., DMF, DMSO) to match experimental dielectric constants.

Q. How to resolve contradictions in spectroscopic data across studies?

- Case Example : Discrepancies in ¹³C NMR shifts for the chlorosulfonyl group may arise from solvent polarity (e.g., DMSO-d₆ vs. CDCl₃).

- Resolution :

Cross-validate with X-ray crystallography (e.g., CCDC data for thiophene analogs ).

Use deuterated solvents consistently and report temperature conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.